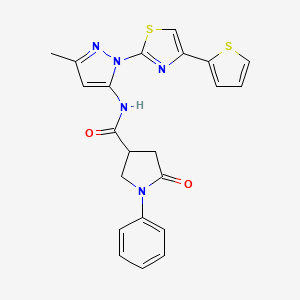
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19N5O2S2 and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that contains multiple heterocyclic rings, including pyrazole, thiazole, and thiophene. This structural diversity suggests a potential for significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For instance, a series of thiazole-bearing pyrazole derivatives demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Antioxidant Activity
In addition to antimicrobial effects, compounds with similar structures have exhibited notable antioxidant activities. These activities were assessed through DPPH and hydroxyl radical scavenging assays, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Anticancer Potential
The biological evaluation of pyrazole derivatives has also pointed towards anticancer properties. Pyrazoles are known to interact with various biological targets involved in cancer progression. Their ability to inhibit tumor growth and induce apoptosis has been documented in several studies, suggesting a promising avenue for cancer treatment .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.
- Receptor Interaction : Some compounds exhibit binding affinity to estrogen receptors, which may influence hormone-related cancers .
- Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage in cells, which is crucial for maintaining cellular health and preventing disease progression.
Table 1: Biological Activities of Pyrazole Derivatives
Case Study: Synthesis and Evaluation
A study focusing on the synthesis of thiazole-pyrazole derivatives reported significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. The study utilized various synthetic routes including Knoevenagel condensation and characterized the compounds using NMR spectroscopy . The findings support the hypothesis that structural modifications can enhance biological activity.
Computational Studies
Computational approaches including molecular docking simulations have been employed to predict the interaction of these compounds with biological targets. Such studies provide insights into the electronic properties and binding affinities that correlate with observed biological activities .
Propriétés
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-14-10-19(27(25-14)22-23-17(13-31-22)18-8-5-9-30-18)24-21(29)15-11-20(28)26(12-15)16-6-3-2-4-7-16/h2-10,13,15H,11-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCBGJZIGGHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













